An In-depth Technical Guide on 3-(2-Methoxyphenyl)benzoic Acid
An In-depth Technical Guide on 3-(2-Methoxyphenyl)benzoic Acid
Abstract
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-(2-Methoxyphenyl)benzoic acid. Due to the limited availability of experimental data for this specific isomer in public literature, this guide focuses on established theoretical data and proposes a robust experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational guide for the preparation and subsequent analysis of this biaryl carboxylic acid.
Introduction
3-(2-Methoxyphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl structures are prevalent in numerous biologically active molecules. As a specific isomer, the properties and potential applications of 3-(2-Methoxyphenyl)benzoic acid are not extensively documented. This guide consolidates the available theoretical information and provides a detailed, generalized experimental protocol to facilitate its synthesis and further research.
Chemical and Physical Properties
Detailed experimental data for 3-(2-Methoxyphenyl)benzoic acid is not widely available. The following table summarizes its fundamental chemical identifiers and calculated properties.
| Property | Value |
| IUPAC Name | 3-(2-methoxyphenyl)benzoic acid |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| CAS Number | Not available in search results |
| Physical Appearance | Not available in search results |
| Melting Point | Not available in search results |
| Boiling Point | Not available in search results |
| Solubility | Not available in search results |
| pKa | Not available in search results |
Proposed Experimental Protocols
The synthesis of 3-arylbenzoic acids is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful and versatile method for this transformation due to its mild conditions and tolerance of various functional groups.[1][2]
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 3-(2-Methoxyphenyl)benzoic acid by coupling 3-bromobenzoic acid with 2-methoxyphenylboronic acid.
Reaction Scheme:
(3-bromobenzoic acid) + (2-methoxyphenylboronic acid) --[Pd Catalyst, Base]--> 3-(2-Methoxyphenyl)benzoic acid
Materials and Equipment:
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3-bromobenzoic acid (1.0 equivalent)
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2-methoxyphenylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.02 equivalents)[1]
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Base (e.g., Anhydrous potassium carbonate [K₂CO₃], 3.0 equivalents)[2]
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Degassed solvent system (e.g., Toluene/Ethanol or Toluene/Water)[1][2]
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
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Inert gas supply (Argon or Nitrogen)
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Standard laboratory glassware for workup and purification
Procedure:
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Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, 2-methoxyphenylboronic acid, the palladium catalyst, and the base.[2]
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]
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Solvent Addition: Add the degassed solvent system to the flask via syringe.[2]
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Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[2]
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
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Workup:
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Cool the reaction mixture to room temperature.[2]
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Dilute the mixture with ethyl acetate and water.[1]
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Acidify the aqueous layer with 1M HCl to ensure the carboxylic acid is in its protonated form.
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Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
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-
Purification:
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Filter the dried organic solution and concentrate it under reduced pressure to yield the crude product.[1]
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The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(2-Methoxyphenyl)benzoic acid.[1]
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Biological Activity
Based on the conducted literature search, there is no specific information available regarding the biological activities or associated signaling pathways for 3-(2-Methoxyphenyl)benzoic acid. Research on related benzoic acid derivatives has explored applications in various fields, including their use as antimicrobial agents and their role in inhibiting specific enzymes.[3] However, these activities cannot be directly attributed to the title compound without specific experimental validation.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis route.
General Experimental Workflow for Characterization
Caption: Logical workflow for synthesis and characterization.
